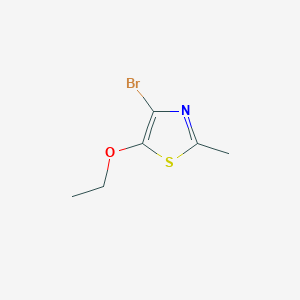

4-Bromo-5-ethoxy-2-methyl-1,3-thiazole

Description

Overview of 1,3-Thiazole Core and its Chemical Significance

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This structural motif is found in a wide array of biologically active compounds and natural products, including vitamin B1 (thiamine). wikipedia.org The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic applications. mdpi.com Its significance stems from its ability to engage in various non-covalent interactions, its relative stability, and the multiple sites available for functionalization. The presence of the sulfur atom can also impart unique metabolic pathways and pharmacokinetic properties to molecules containing this ring system.

Contextualization of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole in Advanced Organic Synthesis

This compound is a specific derivative that offers several strategic advantages in organic synthesis. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents at this position. The ethoxy group at the 5-position, an electron-donating group, can influence the reactivity of the thiazole ring and provide a site for potential modification or interaction with biological targets. The methyl group at the 2-position further tunes the electronic and steric properties of the molecule. The combination of these substituents on the thiazole core makes this compound a potentially valuable intermediate for the synthesis of complex molecular architectures.

Rationale for Comprehensive Research on Substituted Thiazole Derivatives

The continued and intensive research into substituted thiazole derivatives is driven by their proven track record in drug discovery and materials science. By systematically modifying the substituents on the thiazole ring, chemists can fine-tune the pharmacological and physicochemical properties of the resulting compounds. This can lead to the development of new therapeutic agents with improved efficacy, selectivity, and safety profiles. mdpi.com Furthermore, the unique electronic properties of substituted thiazoles make them attractive candidates for the development of novel organic materials with applications in electronics and photonics. A comprehensive understanding of the synthesis, reactivity, and properties of individual derivatives like this compound is therefore crucial for advancing these fields.

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is not widely available in public literature, its basic physicochemical properties can be identified from supplier information.

| Property | Value | Source |

| CAS Number | 89502-01-2 | sigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₆H₈BrNOS | cymitquimica.com |

| Molecular Weight | 222.11 g/mol | sigmaaldrich.com |

This table contains data from chemical suppliers and may not be from peer-reviewed research.

Illustrative Spectroscopic Data

Detailed spectroscopic data for this compound is not readily found in published literature. However, based on the known spectra of similar substituted thiazoles, the following table illustrates the expected shifts in NMR and key fragments in mass spectrometry.

| Spectroscopic Data | Expected Values (Illustrative) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.65 (s, 3H, -CH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0 (C2), 150.0 (C5), 110.0 (C4), 65.0 (-OCH₂CH₃), 19.0 (-CH₃), 15.0 (-OCH₂CH₃) |

| Mass Spectrometry (EI) | m/z (%): 221/223 ([M]⁺, Br isotope pattern), 193/195, 144, 116 |

This table is for illustrative purposes only and the values are hypothetical, based on general knowledge of similar compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-ethoxy-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-3-9-6-5(7)8-4(2)10-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQPXDFTPXCHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(S1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567886 | |

| Record name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89502-01-2 | |

| Record name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Ethoxy 2 Methyl 1,3 Thiazole and Its Analogs

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole core is the foundational step in the synthesis of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole. Both time-honored and modern synthetic strategies can be employed to achieve the desired 2,5-disubstituted or a fully substituted thiazole precursor.

Hantzsch Thiazole Synthesis Modifications for Specific Substitution Patterns

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and versatile method for the preparation of thiazole derivatives. nih.gov The classical approach involves the condensation of an α-haloketone with a thioamide. nih.gov For the synthesis of a precursor to the target molecule, such as 2-methyl-5-ethoxy-1,3-thiazole, modifications to the traditional Hantzsch synthesis are necessary.

A plausible Hantzsch approach would involve the reaction of thioacetamide (B46855) with an appropriate α-halo-β-ethoxy-carbonyl compound. For instance, the reaction of ethyl 2-chloroacetoacetate with thioacetamide could theoretically yield ethyl 2-methyl-5-thiazolecarboxylate. Subsequent reduction of the ester and etherification would be required to introduce the ethoxy group.

Alternatively, the synthesis of a 5-hydroxy-2-methylthiazole intermediate via a Hantzsch-type reaction provides a key precursor. This can be achieved by reacting an appropriate α-haloacetoacetate with thioacetamide. nih.gov The resulting 5-hydroxythiazole can then be subjected to etherification to yield the desired 5-ethoxy derivative.

The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For example, carrying out the condensation under acidic conditions can alter the outcome, sometimes leading to mixtures of isomeric products. acs.org Therefore, careful control of pH is crucial for directing the cyclization to the desired 2,5-disubstituted thiazole.

Table 1: Examples of Hantzsch Thiazole Synthesis Modifications

| α-Halocarbonyl Compound | Thioamide | Product | Reference |

|---|---|---|---|

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793) | Substituted 2-aminothiazole | nih.gov |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | researchgate.net |

One-Pot Multicomponent Reactions for Thiazole Scaffolds

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced environmental impact. nih.govnih.gov Several MCRs have been developed for the synthesis of highly substituted thiazoles, which could be adapted for the synthesis of the target compound or its precursors.

For example, a one-pot condensation of an aldehyde, a β-keto ester, and a nitrogen/sulfur source like thiourea or thioacetamide can lead to the formation of a dihydropyridine, which can be aromatized to a pyridine (B92270). chemeurope.comwikipedia.org While this is for a different heterocyclic system, the principles of MCRs are applicable to thiazole synthesis.

A more direct approach involves the one-pot reaction of an α-haloketone, thiosemicarbazide, and a carbonyl compound to yield substituted thiazoles. asianpubs.org A patent describes a one-pot synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole from 2-acetylbutyrolactone, which involves amination, chlorination, condensation, and oxidation steps. google.com This hydroxyethyl (B10761427) derivative could then be etherified to the desired ethoxy compound.

Green MCR approaches often utilize environmentally benign solvents like water or deep eutectic solvents, and may be catalyzed by reusable solid-supported catalysts. nih.govmasterorganicchemistry.com These methods offer significant advantages in terms of sustainability. researchgate.net

Table 2: Examples of One-Pot Thiazole Syntheses

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | nih.gov |

| 2-bromo-1-phenylethanone, thiosemicarbazide, various carbonyl species | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivatives | asianpubs.org |

Regioselective Bromination Strategies for the Thiazole Ring System

Once the 2-methyl-5-ethoxy-1,3-thiazole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the 4-position. The electronic properties of the existing substituents play a crucial role in directing the electrophilic bromination.

The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most reactive in the unsubstituted ring. researchgate.net However, the directing effects of the substituents must be considered. A methyl group at the C2 position is weakly activating and would direct electrophiles to the C5 position. Conversely, an ethoxy group at the C5 position is a strong activating group due to its +M (mesomeric) effect, and it would strongly direct incoming electrophiles to the C4 position. The powerful directing effect of the C5-ethoxy group is expected to overcome the directing effect of the C2-methyl group, leading to selective bromination at the C4 position.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and bromine (Br2). masterorganicchemistry.comutm.myorganic-chemistry.org The use of NBS is often preferred as it is a milder and more selective reagent, reducing the likelihood of over-bromination or side reactions. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or carbon tetrachloride, sometimes with a radical initiator if a different mechanism is desired, though for electrophilic aromatic substitution, this is not necessary. utm.myyoutube.com

Introduction of the Ethoxy Group through Alkylation or Etherification Reactions

As mentioned previously, a viable strategy for obtaining 2-methyl-5-ethoxy-1,3-thiazole is through the etherification of a 5-hydroxy-2-methylthiazole intermediate. This two-step approach, involving the synthesis of the hydroxythiazole followed by etherification, can sometimes be more practical than directly incorporating the ethoxy group during the initial ring formation.

The synthesis of 5-hydroxy-2-methylthiazole can be achieved via a modified Hantzsch synthesis using an appropriate α-haloacetoacetate and thioacetamide. Once the 5-hydroxythiazole is obtained, it can be converted to its ethoxy derivative through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding alkoxide. The alkoxide is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether. researchgate.net

Methyl Group Incorporation and Control of Substituent Placement

The incorporation of the methyl group at the 2-position of the thiazole ring is most commonly and conveniently achieved by using thioacetamide as the sulfur and C2-methyl source in the Hantzsch thiazole synthesis. chemeurope.comgoogle.com The use of thioacetamide directly installs the 2-methyl substituent during the cyclization process. This is a well-established and efficient method for introducing this particular group.

Controlling the placement of all three substituents—bromo, ethoxy, and methyl—requires a carefully planned synthetic sequence. The most logical route, as outlined, involves first constructing the 2-methyl-5-ethoxythiazole ring system and then performing the regioselective bromination at the 4-position, guided by the strong activating and directing effect of the C5-ethoxy group.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Hantzsch Synthesis vs. One-Pot Multicomponent Reactions:

Atom Economy: One-pot MCRs generally exhibit higher atom economy as more atoms from the reactants are incorporated into the final product, with fewer byproducts. nih.gov The classical Hantzsch synthesis often involves the formation of water and a salt as byproducts.

Step Economy: MCRs, by their nature, have better step economy, as multiple transformations occur in a single pot, reducing the need for intermediate isolation and purification steps. nih.gov This saves time, solvents, and energy.

E-Factor: The E-factor, which is the ratio of the mass of waste to the mass of product, is typically lower for MCRs compared to multi-step linear syntheses like a traditional Hantzsch approach followed by subsequent functionalization.

Green Solvents and Catalysts: Many modern MCRs have been developed to use greener solvents like water or deep eutectic solvents, and employ recyclable catalysts, further enhancing their environmental credentials. masterorganicchemistry.comresearchgate.net

While a direct one-pot synthesis for this compound has not been explicitly reported, the development of such a route would likely be the most efficient and environmentally friendly approach. However, the step-wise synthesis involving the formation of 2-methyl-5-ethoxy-1,3-thiazole followed by regioselective bromination is a reliable and predictable strategy based on established chemical principles. The choice between these approaches in a practical setting would depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-5-ethoxy-1,3-thiazole |

| Ethyl 2-methyl-5-thiazolecarboxylate |

| 5-hydroxy-2-methylthiazole |

| Thioacetamide |

| Ethyl 2-chloroacetoacetate |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| Thiourea |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| 2-bromo-1-(4-halophenyl)ethan-1-ones |

| 4-(4-halophenyl)-2-methylthiazoles |

| 2-bromo-1-phenylethanone |

| Thiosemicarbazide |

| 4-phenyl-1,3-thiazole |

| 2-acetylbutyrolactone |

| 4-methyl-5-(2-hydroxyethyl)-thiazole |

| N-bromosuccinimide |

| Bromine |

| Sodium hydride |

| Potassium carbonate |

| Ethyl iodide |

Reaction Chemistry and Functional Group Transformations of 4 Bromo 5 Ethoxy 2 Methyl 1,3 Thiazole

Reactivity at the Bromine Atom: Enabling Diverse Derivatizations

The bromine atom at the C4 position of the thiazole (B1198619) ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution Pathways on the Thiazole Ring

While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, its application to electron-rich five-membered heterocycles like thiazole can be challenging. The electron-donating nature of the sulfur and nitrogen atoms, as well as the methyl and ethoxy substituents, can decrease the electrophilicity of the carbon atom bearing the bromine.

However, under specific conditions, particularly with strong nucleophiles or in the presence of a catalyst, SNAr reactions can be achieved. The reaction generally proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer-like intermediate. For electron-rich heteroarenes, the reaction may require an additional electron-withdrawing group to be present on the ring to facilitate the substitution. rsc.org

Potential nucleophiles for the displacement of the bromide on the 4-bromo-5-ethoxy-2-methyl-1,3-thiazole ring could include:

Amines: The reaction with primary or secondary amines would lead to the formation of 4-amino-5-ethoxy-2-methyl-1,3-thiazole derivatives. These reactions often require elevated temperatures and may be facilitated by the use of a base.

Alkoxides: The substitution with alkoxides would yield the corresponding 4-alkoxy-5-ethoxy-2-methyl-1,3-thiazole.

Thiols: The reaction with thiols in the presence of a base can provide 4-thioether-substituted thiazoles. rsc.org

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the formation of C-C bonds and is known for its tolerance of a wide range of functional groups. The general conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as dioxane/water or DMF.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Biphenyl | >90 | libretexts.org |

| 4-Bromo-2,4'-bithiazole | Arylboronic Acid | Pd(OAc)₂/dppf | KOAc | 1,4-Dioxane | 4-Aryl-2,4'-bithiazole | 65-92 | rsc.org |

Sonogashira Reaction: This reaction enables the formation of a C-C bond between the bromo-thiazole and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.org

Table 2: Representative Sonogashira Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | Aryl-alkyne | >90 | wikipedia.org |

| 2,4-Dibromothiazole | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-Alkynyl-4-bromothiazole | 70-85 | researchgate.net |

Negishi Reaction: The Negishi coupling involves the reaction of the bromo-thiazole with an organozinc reagent. This reaction is known for its high reactivity and functional group tolerance. The catalyst is typically a palladium or nickel complex. The reaction of bromoarenes with dimethylzinc (B1204448) in the presence of a palladium catalyst has been shown to be a high-yielding route to methylarenes. researchgate.net

Halogen-lithium exchange is a powerful method for converting aryl bromides into highly reactive organolithium species. harvard.edu Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C or lower) would result in the formation of 4-lithio-5-ethoxy-2-methyl-1,3-thiazole. nih.govtcnj.edu This lithiated intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C4 position. nih.gov

Examples of electrophiles that can be used include:

Aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Carbon dioxide to yield a carboxylic acid.

Alkyl halides to introduce alkyl groups.

Isocyanates to form amides.

This two-step sequence provides a versatile route to a wide range of 4-substituted thiazole derivatives that may not be accessible through other methods.

Radical Reactions Involving the C-Br Bond

Chemical Transformations Involving the Ethoxy Moiety

The ethoxy group at the C5 position of the thiazole ring is generally less reactive than the bromine atom. However, it can undergo certain chemical transformations, most notably cleavage under acidic conditions.

The cleavage of ethers, such as the ethoxy group, is typically achieved by treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack of the halide ion on the ethyl group, likely through an SN2 mechanism, to yield ethanol (B145695) and the corresponding 4-bromo-2-methyl-1,3-thiazol-5-ol. The phenolic character of the resulting hydroxyl group would make it acidic and potentially amenable to further functionalization.

Cleavage and Modification of the Ether Linkage

The ethoxy group at the C5 position of the thiazole ring is a key functional handle that can be cleaved or modified to generate new derivatives. The ether linkage, while generally stable, is susceptible to cleavage under strong acidic conditions. This reaction typically proceeds via an SN2 mechanism when dealing with a primary alkyl group like ethyl.

The process begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This step converts the ethoxy group into a good leaving group (ethanol). A nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), then attacks the ethyl group in an SN2 reaction, resulting in the cleavage of the C-O bond. masterorganicchemistry.com This yields a 5-hydroxythiazole and an ethyl halide. It is important to note that the C5-O bond attached to the sp²-hybridized thiazole carbon is not cleaved, as these carbons are resistant to SN2 reactions. masterorganicchemistry.com

In the context of thiamine (B1217682) synthesis, a similar transformation has been documented where an ethoxy group on a pyrimidine (B1678525) ring is converted to a bromo derivative using hydrobromic acid, showcasing the practical application of this type of ether cleavage in heterocyclic chemistry. wikipedia.org

Beyond complete cleavage, the ethoxy group can be modified. For instance, demethylation of related methoxy-substituted heterocycles is a common strategy, and similar principles apply to de-ethylation, often employing reagents like boron tribromide (BBr₃) for a more controlled reaction under milder conditions than required by hydrohalic acids.

Table 1: Reagents for Ether Cleavage and Modification

| Reagent | Condition | Product Type | Mechanism |

| Hydroiodic Acid (HI) | Strong acid, heat | 5-Hydroxythiazole + Ethyl Iodide | SN2 |

| Hydrobromic Acid (HBr) | Strong acid, heat | 5-Hydroxythiazole + Ethyl Bromide | SN2 |

| Boron Tribromide (BBr₃) | Milder conditions | 5-Hydroxythiazole | Lewis acid-assisted cleavage |

Role of Ethoxy Group in Electronic Modulation of the Thiazole System

The electronic character of the thiazole ring is a complex balance of the electron-withdrawing nature of the nitrogen atom and the electron-donating properties of the sulfur atom. ias.ac.in The reactivity and orientation of substitution reactions are heavily influenced by the substituents attached to the ring. ijarsct.co.inanalis.com.my In this compound, the three substituents each play a distinct electronic role.

The ethoxy group at C5 is a potent electron-donating group through resonance (+R effect), significantly increasing the electron density of the thiazole ring. This effect is most pronounced at the C4 position. The methyl group at C2 is also electron-donating, but more weakly, through an inductive effect (+I). ijarsct.co.inanalis.com.my Conversely, the bromine atom at C4 is electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+R effect).

The dominant electronic influence is the strong electron-donating character of the C5-ethoxy group, which makes the thiazole ring more nucleophilic and more susceptible to electrophilic attack than an unsubstituted thiazole. However, the positions are heavily modulated. The C2 position is generally the most electron-deficient in thiazoles and is prone to deprotonation. pharmaguideline.comwikipedia.org The C5 position is typically the most electron-rich and favored for electrophilic substitution, but in this molecule, it is already substituted. pharmaguideline.comnumberanalytics.com The strong +R effect of the ethoxy group at C5 directs electron density towards C4, but this position is occupied by bromine. This electronic push from the ethoxy group can, however, facilitate the nucleophilic substitution of the C4-bromo group by making the carbon atom less electrophilic but activating the ring for reactions that proceed through addition-elimination pathways.

Table 2: Electronic Effects of Substituents on the Thiazole Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring |

| -CH₃ | C2 | +I (Donating) | N/A | Weakly Activating |

| -Br | C4 | -I (Withdrawing) | +R (Weakly Donating) | Deactivating |

| -OC₂H₅ | C5 | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating |

Functionalization of the Methyl Group at Position 2

The methyl group at the C2 position of the thiazole ring is not merely a passive substituent; it is an active site for various chemical transformations. The C2 position of the thiazole ring is adjacent to both the nitrogen and sulfur atoms, which increases the acidity of the protons on the attached methyl group. pharmaguideline.com This allows for deprotonation by a suitable base to form a nucleophilic carbanion.

This nucleophile can then participate in a variety of subsequent reactions:

Condensation Reactions: The C2-methyl anion can react with aldehydes and ketones in condensation reactions to form new C-C bonds. For example, condensation with aromatic aldehydes can generate 2-styrylthiazole derivatives. pharmaguideline.com

Oxidation: The methyl group can be oxidized to other functional groups. For instance, metal-free oxidation methods can convert a 2-methyl group on a related benzothiazole (B30560) to an aldehyde (formyl) group, a transformation that provides a gateway to a host of other derivatives. nih.gov

Alkylation: Following deprotonation, the resulting anion can be alkylated with various alkyl halides, extending the carbon chain at the C2 position.

These functionalization reactions highlight the utility of the 2-methyl group as a handle for introducing molecular complexity.

Table 3: Potential Reactions for Functionalization of the 2-Methyl Group

| Reaction Type | Reagent(s) | Product |

| Condensation | 1. Base (e.g., n-BuLi) 2. Aldehyde (R-CHO) | 2-(alkenyl)thiazole derivative |

| Oxidation | Oxidizing Agent (e.g., SeO₂) | 2-formylthiazole derivative |

| Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-(alkyl)thiazole derivative |

Thiazole Ring Transformations and Dearomatization Studies

The aromatic thiazole ring, while relatively stable, can undergo transformations and dearomatization reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Ring Transformations:

Cycloaddition Reactions: Thiazoles can participate in Diels-Alder reactions, particularly with highly reactive dienophiles like alkynes. These reactions often occur at high temperatures and can be followed by the extrusion of the sulfur atom, resulting in the formation of a pyridine (B92270) ring. wikipedia.org The substituents on the thiazole ring of this compound would be expected to influence the regiochemistry and feasibility of such cycloadditions.

Ring Opening: Intramolecular cyclization involving substituents can lead to ring-opening of the thiazole. For instance, studies have shown that certain enamines can undergo intramolecular cyclization with a concomitant oxazole (B20620) ring opening to form iminothiazolines, suggesting that similar pathways could be engineered for thiazole systems. researchgate.net

Dearomatization Studies: A primary route to the dearomatization of thiazoles involves targeting the ring's heteroatoms.

N-Alkylation: Alkylation of the ring nitrogen with an alkyl halide produces a thiazolium salt. wikipedia.org These salts are important intermediates; for example, deprotonation at C2 yields a thiazolium ylide or N-heterocyclic carbene, which are valuable in catalysis.

S-Oxidation: The sulfur atom in the thiazole ring can be oxidized by reagents like m-chloroperbenzoic acid (mCPBA). wikipedia.org This can lead to the formation of a non-aromatic thiazole S-oxide or S,S-dioxide. acs.org This transformation alters the electronic properties of the ring system and can open up new avenues for reactivity. For example, the double bond of a vinyl-substituted thiazole was found to be unreactive towards m-CPBA, while the ring sulfur was readily oxidized, indicating the selectivity of this process. acs.org

These studies demonstrate that the thiazole core of this compound is not inert but can be a dynamic participant in reactions that fundamentally alter the heterocyclic system.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of "4-Bromo-5-ethoxy-2-methyl-1,3-thiazole". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment of each proton.

2-Methyl Protons: The three equivalent protons of the methyl group at the C2 position of the thiazole (B1198619) ring are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.4-2.7 ppm. chemicalbook.com

Ethoxy Protons: The ethoxy group will give rise to two distinct signals. The methylene (B1212753) protons (-O-CH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons, likely in the range of δ 4.0-4.5 ppm. The terminal methyl protons (-CH₃) of the ethoxy group will appear as a triplet, further upfield, around δ 1.3-1.5 ppm. nih.gov

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will produce a separate signal.

Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum. The C2 carbon, being adjacent to the nitrogen and sulfur atoms and bonded to a methyl group, is predicted to have a chemical shift in the range of δ 160-170 ppm. nih.govasianpubs.org The C4 carbon, substituted with a bromine atom, is expected to be significantly shielded and appear around δ 110-120 ppm. The C5 carbon, bonded to the ethoxy group, is anticipated to be deshielded and appear in the range of δ 140-150 ppm.

2-Methyl Carbon: The carbon of the methyl group at the C2 position will appear in the upfield aliphatic region, typically around δ 15-20 ppm.

Ethoxy Carbons: The methylene carbon (-O-CH₂-) of the ethoxy group is expected to resonate around δ 60-70 ppm, while the terminal methyl carbon (-CH₃) will be found further upfield, around δ 14-16 ppm. nih.gov Unusual chemical shifts for methoxy (B1213986) groups have been reported in some aromatic compounds, and similar effects might be considered for the ethoxy group in this heterocyclic system. nih.govacs.orgresearchgate.net

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | ~2.5 (s, 3H) | ~18 |

| 5-O-CH₂-CH₃ | ~4.2 (q, 2H) | ~65 |

| 5-O-CH₂-CH₃ | ~1.4 (t, 3H) | ~15 |

| Thiazole C2 | - | ~165 |

| Thiazole C4 | - | ~115 |

| Thiazole C5 | - | ~145 |

This is a predictive table based on typical chemical shift values for similar functional groups and substituted thiazoles.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. sdsu.edu For "this compound", a clear cross-peak is expected between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. The absence of other correlations would support the isolated nature of the 2-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a correlation peak between the 2-methyl proton signal and the 2-methyl carbon signal. Similarly, it would link the ethoxy methylene protons to their corresponding carbon and the ethoxy methyl protons to their carbon, aiding in the unambiguous assignment of the aliphatic signals in both the ¹H and ¹³C spectra.

A correlation between the 2-methyl protons and the C2 and C4 carbons of the thiazole ring.

Correlations between the ethoxy methylene protons and the C5 carbon of the thiazole ring. These correlations would firmly establish the positions of the methyl and ethoxy substituents on the thiazole core.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and the functional groups it contains.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would display absorption bands corresponding to the vibrational modes of its constituent bonds.

C-H Stretching: Vibrations of the C-H bonds in the methyl and ethoxy groups are expected in the region of 2850-3000 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are anticipated to appear in the 1500-1650 cm⁻¹ region. The exact positions of these bands can be influenced by the substituents on the ring. cdnsciencepub.com

C-O Stretching: The characteristic stretching vibration of the C-O bond in the ethoxy group is expected to produce a strong absorption band in the range of 1050-1250 cm⁻¹.

C-Br Stretching: The vibration of the C-Br bond is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For "this compound", Raman spectroscopy would be useful for observing the symmetric stretching vibrations of the thiazole ring and the C-S bond vibrations, which are often weak in the IR spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N/C=C stretch (thiazole ring) | 1500-1650 |

| C-O stretch (ethoxy) | 1050-1250 |

| C-Br stretch | < 700 |

This is a predictive table based on typical vibrational frequencies for the functional groups present.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels upon absorption of ultraviolet or visible light.

UV-Vis Spectroscopy: The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted thiazole ring, which acts as the primary chromophore. The presence of the bromine atom and the ethoxy group as substituents will influence the position and intensity of these absorption maxima (λ_max). Thiazole derivatives are known to absorb in the UV region, and the specific λ_max for this compound would provide information about its electronic conjugation. researchgate.netresearchgate.net The introduction of substituents can often lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.

Fluorescence Spectroscopy: Many thiazole derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. researchgate.netchim.itnih.gov The fluorescence properties of "this compound" would be dependent on its molecular structure and the nature of its excited states. A fluorescence spectrum would reveal the emission wavelength (λ_em) and the quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process. The presence of the heavy bromine atom could potentially lead to quenching of fluorescence through intersystem crossing. The study of its fluorescence properties is valuable for understanding its potential applications in areas such as molecular probes and materials science. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron impact (EI) mass spectrometry, a molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•). This ion is often energetically unstable and undergoes fragmentation into smaller, characteristic ions. libretexts.org The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint.

For this compound, the molecular ion peak would be a distinctive feature. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance, the molecular ion would appear as a pair of peaks of nearly equal intensity (M+• and M+2), separated by two mass units. libretexts.orgmiamioh.edu

The fragmentation of thiazole derivatives is often initiated by the cleavage of bonds adjacent to the heteroatoms or at the substituent groups. nih.govrsc.org For this compound, several key fragmentation pathways can be predicted. The ethoxy group is prone to fragmentation, primarily through two routes: the loss of an ethyl radical (•CH₂CH₃) or the elimination of a neutral ethene molecule (CH₂=CH₂) via a rearrangement process. bohrium.com Cleavage of the thiazole ring itself and the loss of the bromine radical are also common fragmentation patterns observed in related heterocyclic compounds. miamioh.edunih.gov

The predicted fragmentation pattern provides valuable information for confirming the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on theoretical fragmentation patterns.

| Proposed Fragment Ion | Formula of Ion | m/z Value (for 79Br) | Proposed Neutral Loss |

|---|---|---|---|

| Molecular Ion | [C₆H₈BrNOS]⁺• | 221 | - |

| Loss of ethyl radical | [C₄H₃BrNOS]⁺ | 192 | •CH₂CH₃ |

| Loss of ethene | [C₄H₄BrNOS]⁺• | 193 | C₂H₄ |

| Loss of bromine radical | [C₆H₈NOS]⁺ | 142 | •Br |

| Thiazole ring cleavage | Various smaller fragments would be observed. |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported, analysis of related compounds in the Cambridge Structural Database provides insight into the likely crystallographic parameters. For example, the structure of 2-bromo-4-phenyl-1,3-thiazole reveals a monoclinic crystal system. nih.gov Halogenated heterocyclic compounds frequently crystallize in common space groups such as P2₁/c or P-1. researchgate.net The data obtained from a single-crystal X-ray diffraction experiment is fundamental for understanding the molecule's solid-state conformation and its interactions with neighboring molecules.

Table 2: Representative Crystallographic Data for a Related Bromo-Thiazole Derivative Data from 2-Bromo-4-phenyl-1,3-thiazole, provided for illustrative purposes. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₆BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| Volume (ų) | 871.18 (8) |

| Z (Molecules per unit cell) | 4 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to be significant. These include halogen bonds (C-Br···N or C-Br···S), where the electropositive region on the bromine atom interacts with a nucleophilic atom on an adjacent molecule. nih.govresearchgate.net Additionally, weak C-H···O and C-H···N hydrogen bonds involving the ethoxy and methyl groups are likely to play a role in stabilizing the crystal lattice. tandfonline.com

Table 3: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Bromo-Substituted Heterocycle This table presents a typical distribution of interactions and is for illustrative purposes.

| Interaction Type (Contact) | Typical Percentage Contribution (%) |

|---|---|

| H···H | 35 - 45 |

| C···H / H···C | 15 - 25 |

| O···H / H···O | 10 - 20 |

| Br···H / H···Br | 8 - 14 |

| S···H / H···S | 5 - 10 |

| N···H / H···N | 3 - 8 |

| Other (e.g., Br···S, S···S) | 1 - 5 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.netresearchgate.net By approximating the exchange-correlation energy, DFT methods can provide a balance between accuracy and computational cost, making them suitable for a wide range of molecular systems, including thiazole (B1198619) derivatives. researchgate.net Theoretical calculations for various thiazole compounds have been successfully performed using DFT methods, often in conjunction with basis sets like 6-311G(d,p) or 6-31+G(d), to optimize molecular geometries and predict spectroscopic and electronic properties. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) extends the principles of DFT to excited states, enabling the calculation of electronic absorption spectra. researchgate.net This method is instrumental in comparing theoretical predictions with experimental UV-visible spectra, offering insights into the electronic transitions within a molecule. researchgate.net For thiazole derivatives, TD-DFT calculations have been shown to provide results that are in good agreement with experimental spectroscopic data. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability. researchgate.netnih.gov

In substituted thiazoles, the nature and position of substituent groups significantly influence the HOMO-LUMO gap. For instance, in a study of thiazole derivatives, the introduction of different substituents led to varying energy gaps, which in turn correlated with their biological activity. nih.gov For two synthesized thiazole derivatives, the HOMO-LUMO energy gaps were calculated to be 4.4818 eV and 3.7495 eV, respectively, with the lower gap indicating greater reactivity. nih.gov The distribution of HOMO and LUMO across the molecule reveals regions susceptible to electrophilic and nucleophilic attack. Typically, the HOMO is localized on electron-rich parts of the molecule, while the LUMO resides on electron-deficient areas. nih.gov For many thiazole derivatives, these frontier orbitals are primarily distributed over the thiazole ring and any conjugated substituents. nih.gov

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiazole Derivative 6 nih.gov | -5.3582 | -0.8765 | 4.4818 |

| Thiazole Derivative 11 nih.gov | -5.3210 | -1.5715 | 3.7495 |

| 2,4,5-trimethyl thiazole asianpubs.org | - | - | ~12.46 (units not specified) |

| 4-methyl thiazole asianpubs.org | - | - | ~12.63 (units not specified) |

Note: The values presented are from different studies and computational methods, and direct comparison should be made with caution.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman) and electronic absorption wavelengths (UV-Vis). Theoretical calculations of vibrational spectra for thiazole derivatives have shown good correlation with experimental data, aiding in the assignment of fundamental vibrational modes. researchgate.net Similarly, TD-DFT is employed to simulate UV-Vis spectra, providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.net For a series of pyrazolyl–thiazole derivatives of thiophene, geometry optimizations were performed using DFT at the B3LYP/6-31G(d) level of theory to understand their electronic properties. nih.gov

Exploration of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

Molecular Dynamics Simulations to Understand Reactive Properties

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the stability of molecules and their interactions with other entities, such as biological macromolecules. rsc.orgnih.gov In the context of drug design, MD simulations can be used to study the binding stability of a ligand within the active site of a protein. nih.gov For novel thiazole-Schiff base derivatives, MD simulations were performed to understand the stability of the compounds inside the binding pocket of target enzymes, with average RMSD and RMSF values indicating the stability of the ligand-protein complex. rsc.orgnih.gov Such simulations are crucial for evaluating the potential of thiazole derivatives as therapeutic agents. nih.gov

Non-Linear Optical (NLO) Property Prediction and Evaluation

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.net Organic molecules with extended π-conjugation, donor-acceptor groups, and large dipole moments often exhibit significant NLO properties. researchgate.net Computational methods, particularly DFT, are employed to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). researchgate.net

Several studies on thiazole derivatives have highlighted their potential as NLO materials. researchgate.netresearchgate.net The presence of electron-donating and electron-withdrawing groups on the thiazole ring can enhance the NLO response. acs.org For instance, a study on nitrothiazole and nitrobenzothiazole derivatives showed a large third-order NLO polarizability (γ), suggesting their suitability for NLO applications. researchgate.net Theoretical calculations play a crucial role in the rational design of new organic NLO materials by providing a preliminary assessment of their potential before their synthesis and experimental characterization. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to organic synthesis. Computational chemistry provides a powerful platform to investigate reaction pathways, identify intermediates, and analyze transition states. For the synthesis of thiazoles, such as through the Hantzsch reaction, DFT calculations can support the proposed mechanistic steps. researchgate.netresearchgate.net These studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction outcome. nih.govorganic-chemistry.org By mapping the potential energy surface and locating transition state structures, computational analysis can provide a detailed understanding of the reaction kinetics and thermodynamics, guiding the optimization of reaction conditions for the synthesis of new thiazole derivatives. researchgate.net

Exploration of Structure Activity Relationships in Chemical Biology Contexts Non Clinical Focus

Rational Design and Synthesis of Thiazole-Based Probes

The rational design of chemical probes is a cornerstone of chemical biology, enabling the study of biological systems. Thiazole (B1198619) derivatives are frequently used as core structures in the design of such probes due to their versatile chemical reactivity and presence in many biologically active molecules. nih.govmdpi.com The synthesis of thiazole-based probes often involves multi-step reactions, including the Hantzsch thiazole synthesis or variations thereof, where a thiourea (B124793) or thioamide is reacted with an α-haloketone. nih.gov Modifications at the 2, 4, and 5 positions of the thiazole ring allow for the introduction of various functional groups, which can be tailored for specific biological targets or to modulate physicochemical properties. nih.gov For instance, the introduction of a bromomethyl group can serve as a reactive handle for further functionalization. nih.gov While general synthetic routes for substituted thiazoles are well-established, specific protocols for the synthesis of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole for the purpose of creating chemical probes are not described in the available literature.

Mechanistic Investigations of Molecular Interactions with Biomolecules (In Vitro Studies)

In vitro studies are crucial for understanding how small molecules interact with biological macromolecules such as proteins and nucleic acids. Thiazole derivatives have been shown to interact with a variety of biomolecules. For example, certain thiazole-based stilbene (B7821643) analogs have been identified as inhibitors of DNA topoisomerase IB, a key enzyme in DNA replication and transcription. nih.gov Molecular docking studies, a computational method to predict the binding orientation of a small molecule to a macromolecule, have been used to investigate the interactions of thiazole derivatives with the active sites of enzymes like cholinesterases and bacterial DNA gyrase B. academie-sciences.frnih.gov These studies often highlight the importance of specific substitutions on the thiazole ring for establishing key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the binding pocket. However, no in vitro studies detailing the molecular interactions of this compound with any specific biomolecule have been reported.

Structure-Activity Relationships for Specific Enzyme or Receptor Modulation (e.g., Zinc-Activated Channel)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies have been conducted for various targets. For example, research on 4-(thiazol-5-yl)benzoic acid derivatives has elucidated key structural features for potent inhibition of protein kinase CK2. nih.gov These studies often involve synthesizing a library of related compounds and assaying their activity to identify which functional groups at which positions lead to optimal potency and selectivity.

Regarding the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, there is no available information on its modulation by this compound or any closely related thiazole derivatives. Research on ZAC is still in its early stages, with a focus on understanding its basic structure and activation mechanism.

The table below illustrates the kind of data typically generated in SAR studies for thiazole derivatives against a specific enzyme, in this case, DNA topoisomerase IB. It is important to reiterate that This compound is not included in this dataset , and the data is presented for illustrative purposes only.

| Compound ID | Structure | Top1 Inhibition | Cytotoxicity (IC₅₀ in µM) |

| 8 | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | ++++ | 0.78 (MCF-7), 0.62 (HCT116) |

| 11 | (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | +++ | Not specified |

| Reference | (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | +++ | Not specified |

Data adapted from a study on thiazole-based stilbene analogs as DNA topoisomerase IB inhibitors. nih.gov

Mechanistic Basis of Antioxidant Activity via Bond Dissociation Energies

Studies on thiazole-derived polyphenolic compounds have shown that the incorporation of a thiazole ring into antioxidant molecular architectures is a promising strategy for developing novel therapeutic agents. nih.gov Computational methods are often employed to calculate BDEs and to correlate them with experimentally observed antioxidant activity. However, there are no published studies on the antioxidant activity or the bond dissociation energies of this compound.

Applications in Materials Science and Advanced Technologies

Design and Synthesis of Luminescent and Fluorescent Materials

The thiazole (B1198619) ring is an intrinsically fluorescent heterocycle and forms the core of many luminescent compounds. scientificarchives.com This inherent property is foundational to the design of novel fluorophores. The thiazole core is famously a key structural element in luciferin, the compound responsible for the bioluminescence in fireflies. chim.it Researchers have extensively modified the basic thiazole structure to create a wide array of synthetic fluorescent dyes and luminescent materials. chim.it

Thiazole derivatives are used to construct luminescent metal-organic frameworks (LMOFs), which have applications in sensing and detection. scientificarchives.com For instance, LMOFs built with ligands containing the thiazolo[5,4-d]thiazole (B1587360) unit exhibit strong luminescence and can be used to detect environmental contaminants. scientificarchives.com The photophysical properties of these materials can be tuned by altering the substituents on the thiazole ring. The introduction of different aryl groups or other functional moieties allows for the modification of emission wavelengths, quantum yields, and solvatochromic properties. researchgate.netresearchgate.net Studies on various thiazole-based fluorophores show emissions spanning the visible spectrum, from blue to orange, demonstrating their versatility. researchgate.net

| Compound Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Emission Color | Reference |

|---|---|---|---|---|

| Benzothiazole (B30560) Derivative (BPO in PMMA film) | 365 | ~430 | Blue-Violet | researchgate.net |

| Benzothiazole Derivative (BHPO1 in PMMA film) | 365 | ~525 | Green | researchgate.net |

| Benzothiazole Derivative (BHPO2 in PMMA film) | 365 | ~580 | Orange | researchgate.net |

| Furylthiazole Derivative | Described as having strong photoluminescence | researchgate.net | ||

| Thiazolo[5,4-d]thiazole-based LMOF | 370 | 510 | Green-Yellow | mdpi.com |

The fluorescence of thiazole derivatives makes them excellent candidates for the emissive layer in Organic Light-Emitting Diodes (OLEDs). researchgate.net The development of high-performance organic electroluminescent materials is a primary focus for creating energy-saving and long-lasting OLEDs for displays and lighting. researchgate.net Thiazole-containing compounds have been successfully used as emitters, demonstrating efficient blue, green, and even white light emission when combined in a polymer matrix. researchgate.netresearchgate.net

For example, carbazole (B46965) derivatives featuring thiazole units have been synthesized and used as the emissive layer in OLEDs, achieving high external quantum efficiencies (EQE) and significant luminance. mdpi.com One study reported a carbazole-thiazole compound that produced a greenish-blue light with a maximum EQE of 9.5% and a luminance of 4104 cd/m². mdpi.com Similarly, benzothiazole derivatives have been blended into a PMMA polymer film to create a white-light-emitting material with CIE chromaticity coordinates close to pure white light (0.31, 0.32). researchgate.net The high thermal stability and good film-forming properties of many thiazole derivatives, such as those based on thiazolo[5,4-d]thiazole, further enhance their suitability for use in organic electronic devices. rsc.orgacs.org

Integration into Molecular Switches and Photochromic Systems

Molecular switches are molecules that can be reversibly shifted between two or more stable states, a property valuable for molecular memory devices and sensors. nih.govresearchgate.net Thiazole-based compounds, particularly dithiazolylethenes, have been investigated as photochromic molecular switches. researchgate.net These molecules undergo a reversible structural change upon irradiation with light of specific wavelengths, leading to a change in their physical properties, such as color and fluorescence. researchgate.net

Recent research has demonstrated an asymmetric thiazolo-thiazole derivative that functions as a reversible acid-base molecular switch, showing a visible color change and a red-shifted fluorescence in the presence of acid vapors. rsc.org Another study detailed a benzothiazole-based Schiff base that acts as a molecular switch in different solvent environments, turning its fluorescence "on" in micellar media. nih.gov The mechanism often involves protonation or a change in the molecule's conductivity, which alters its electronic structure and, consequently, its optical properties. rsc.org The ability to control these properties with external stimuli makes thiazole-based systems promising for developing sophisticated sensors and smart materials. bohrium.com

Utilization as Ligands in Coordination Chemistry and Homogeneous Catalysis

The thiazole ring contains a basic nitrogen atom that is an effective coordination site for transition metals. cdnsciencepub.com This property allows thiazole derivatives to act as ligands, forming stable complexes with metals such as palladium, iridium, and copper. cdnsciencepub.comnih.govrsc.org These organometallic complexes often exhibit significant catalytic activity in a variety of chemical transformations.

Thiazole-based ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. cdnsciencepub.comresearchgate.net In one study, a palladium(II) catalyst with a phenylthiazole ligand demonstrated compatibility with a wide range of functional groups under mild conditions. cdnsciencepub.com Similarly, new chiral N,P-ligands based on a thiazole framework have been synthesized for use in iridium-catalyzed asymmetric hydrogenation of olefins, achieving high reactivity and selectivity. nih.gov The versatility of the thiazole structure allows for easy modification, enabling chemists to fine-tune the steric and electronic properties of the ligand to optimize catalyst performance for specific reactions. cdnsciencepub.comrsc.org

| Thiazole Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| 2-Methyl-4-phenyl-1,3-thiazole | Palladium(II) | Suzuki–Miyaura aryl cross-coupling | cdnsciencepub.com |

| Chiral Thiazole N,P-Ligands | Iridium | Asymmetric hydrogenation of trisubstituted olefins | nih.gov |

| Thiazoline-containing multi-donor ligands | Transition Metals | [3+2]-cycloaddition reactions | rsc.org |

Role as a Building Block for Complex Organic Architectures

The thiazole ring is a privileged structural motif found in numerous natural products and serves as a crucial building block in synthetic organic chemistry. beilstein-journals.orgnih.govnih.gov Its stability and the potential for functionalization at multiple positions make it an ideal scaffold for constructing complex molecules. The Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is a classic and straightforward method for creating the thiazole core, though many other routes now exist. nih.govorganic-chemistry.org

Thiazoles are key intermediates in the synthesis of more complex chiral structures, including peptide-derived natural products of significant biological interest. rsc.orgnih.gov The ability to construct optically pure chiral thiazoline (B8809763) and thiazole building blocks is essential for the total synthesis and structure-activity relationship studies of these natural products. nih.gov Furthermore, the thiazolo[5,4-d]thiazole system is recognized as a promising building block for semiconductors used in organic photovoltaics and other areas of plastic electronics due to its rigid, planar structure and high oxidative stability. rsc.org The versatility of N-propargylamines as starting materials has also been highlighted as a modern and efficient way to construct diverse thiazole cores. beilstein-journals.orgnih.gov

Challenges and Future Research Directions

Development of Stereoselective and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of complex thiazoles lies in achieving high stereoselectivity and atom economy. Traditional methods, such as the Hantzsch thiazole (B1198619) synthesis, often involve multi-step processes and the use of stoichiometric reagents, which can lead to significant waste. organic-chemistry.org Future research is increasingly focused on greener, more efficient synthetic strategies.

One promising direction is the use of alkaline earth metal catalysts, such as Ca(OTf)₂, to promote chemo- and stereoselective cyclization reactions. nih.gov These catalysts can facilitate the synthesis of highly substituted thiazoles from readily available starting materials like propargyl alcohols and thioamides under neat conditions, minimizing solvent waste. nih.gov The proposed mechanism involves the formation of an allene (B1206475) intermediate followed by a regioselective 5-exo dig cyclization. nih.gov The challenge remains in adapting these methods to produce specific substitution patterns like that of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole and controlling the isomerization of intermediates to yield the desired product exclusively. nih.gov

| Synthetic Challenge | Potential Future Approach | Key Benefits |

| Low Atom Economy | Catalyst-based one-pot reactions | Reduced waste, fewer purification steps |

| Stereoselectivity Control | Use of chiral catalysts or auxiliaries | Access to enantiomerically pure compounds |

| Harsh Reaction Conditions | Development of syntheses under mild conditions (e.g., lower temperatures) | Energy efficiency, broader functional group tolerance |

Future efforts will likely concentrate on developing catalytic systems that offer high turnover numbers and can be recycled, further enhancing the sustainability of thiazole synthesis.

Advancements in Targeted Functionalization at Specific Thiazole Positions

The functionalization of the thiazole ring is crucial for tuning its chemical and physical properties. However, selectively modifying one position without affecting others—for instance, substituting the bromine at the C4 position of this compound while leaving the C2-methyl and C5-ethoxy groups intact—is a significant hurdle. The electron-donating and -withdrawing nature of the existing substituents governs the reactivity of the ring, making regioselectivity a key challenge.

Research into the functionalization of similar heterocyclic systems, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, demonstrates that reaction outcomes are highly dependent on the choice of base, reagents, and reaction conditions. nih.gov Similar strategic optimization is required for thiazoles. Future work could explore:

Directed Metalation: Using the existing ethoxy or bromo groups to direct ortho-metalation, allowing for the introduction of new functional groups at specific adjacent positions.

Cross-Coupling Reactions: Leveraging the C4-bromo bond for palladium- or copper-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other moieties.

Flow Chemistry: Utilizing continuous-flow reactors to precisely control reaction parameters (temperature, residence time), potentially improving selectivity in functionalization reactions. nih.gov

Successful targeted functionalization will enable the creation of a diverse library of derivatives from a single thiazole scaffold, facilitating structure-activity relationship studies. nih.govnih.gov

Real-Time Monitoring of Reaction Intermediates and Transient Species

Understanding reaction mechanisms is fundamental to optimizing synthetic pathways. A significant challenge is the detection and characterization of short-lived intermediates and transient species that occur during thiazole synthesis. acs.org Traditional offline analytical methods like chromatography often fail to capture the dynamics of fast reactions.

The integration of Process Analytical Technology (PAT) into chemical synthesis provides a powerful solution. nih.gov Techniques for real-time monitoring include:

Low-Field NMR Spectroscopy: Benchtop NMR instruments can be integrated into flow reactors to monitor reactant concentrations and product formation in real time, providing kinetic data even for complex mixtures where spectral resolution is low. analytik.news

Raman and IR Spectroscopy: These techniques can track changes in vibrational modes associated with specific functional groups, allowing for the in-line monitoring of reaction progress without sample preparation. nih.govnih.gov

By applying these methods to the synthesis of this compound, researchers could gain unprecedented insight into the reaction kinetics and mechanism. analytik.news This would enable rapid optimization of reaction conditions to maximize yield and minimize the formation of impurities. nih.govnih.gov

Synergistic Integration of Computational and Experimental Methodologies

A purely experimental approach to developing new materials and synthetic routes can be time-consuming and resource-intensive. The synergistic integration of computational chemistry with experimental work offers a more efficient path forward. Theoretical studies can predict molecular properties and guide experimental design.

For example, Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of thiazole derivatives. researchgate.net These studies can predict spectroscopic signatures (IR, UV-Vis), analyze molecular orbital energies (HOMO-LUMO), and map the molecular electrostatic potential (MEP). researchgate.net This information is invaluable for:

Predicting the most likely sites for electrophilic or nucleophilic attack, aiding in the design of functionalization strategies.

Understanding the electronic transitions responsible for the compound's optical properties.

Calculating thermodynamic and kinetic parameters to assess the feasibility of proposed reaction pathways.

Future research on this compound would benefit immensely from a combined computational-experimental approach. Theoretical predictions can screen potential synthetic modifications and applications before they are attempted in the lab, saving time and resources.

| Methodology | Contribution to Research | Example Application |

| Computational (DFT) | Predicts geometry, reactivity, and spectroscopic properties. researchgate.net | Identifying the most reactive site for functionalization. |

| Experimental | Validates theoretical models and synthesizes target compounds. | Performing the functionalization reaction and characterizing the product. |

| Synergistic Integration | Accelerates discovery and deepens understanding. | Using computational screening to prioritize experiments for developing new sensor molecules. |

Exploration of Emerging Applications in Smart Materials and Sensing Technologies

While thiazole derivatives are well-known for their pharmacological activities, their potential in materials science remains relatively underexplored. researchgate.netmdpi.com The unique electronic and structural features of this compound make it an intriguing candidate for advanced applications.

Future research should focus on leveraging its properties for:

Chemical Sensors: The heteroatoms (N, S) in the thiazole ring can act as binding sites for metal ions or other analytes. Functionalization of the ring could introduce chromophores or fluorophores, leading to a detectable colorimetric or fluorescent response upon binding. The principle is analogous to how other halogenated heterocyclic compounds, like certain furanones, are used to interfere with bacterial quorum sensing, a form of chemical communication. nih.gov

Smart Materials: Incorporating the thiazole unit into polymer backbones or as a pendant group could lead to materials with tunable optical, electronic, or responsive properties. For example, materials that change color or conductivity in response to stimuli like pH, temperature, or light could be developed.

The challenge lies in designing and synthesizing molecules where the thiazole core effectively translates a specific interaction into a measurable signal. This requires a deep understanding of structure-property relationships, which can be developed through the synergistic methodologies described in the previous section.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A typical synthesis involves cyclocondensation of α-bromo ketones with thioamides under reflux conditions. For example, brominated intermediates (e.g., 5-bromo-4-phenylthiazol-2-amine) can be reacted with chloroacetyl chloride in the presence of a base like K₂CO₃ in CHCl₃, followed by reflux with piperidine in toluene to form the thiazole core . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at 80–110°C), and stoichiometric ratios of reagents (e.g., 1:3 molar ratio of amine to acyl chloride). Post-synthesis purification via column chromatography or recrystallization (water-ethanol mixtures) ensures high yields (~65–75%) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., ethoxy groups show characteristic triplet signals at δ 1.3–1.5 ppm for -CH₂CH₃). Discrepancies in splitting patterns may indicate regioisomeric impurities .

- IR Spectroscopy : Confirm functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .

- Elemental Analysis : Match experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) .

- Melting Point Consistency : Sharp melting points within a 1–2°C range indicate purity .

Advanced Research Questions

Q. What strategies are effective in analyzing and resolving discrepancies in spectroscopic data (e.g., NMR splitting patterns) for brominated thiazole derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) or crystal packing. To resolve:

- Variable-Temperature NMR : Assess signal coalescence at elevated temperatures to identify conformational exchange .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., SHELX refinement for bond angles/planes) .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄ in Suzuki-Miyaura coupling) to predict regioselectivity .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group) .

- Kinetic Studies : Monitor reaction progress via HPLC-MS under varying conditions (e.g., solvent polarity, base strength) to validate computational predictions .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives, and how should controls be designed?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO ≤1%) .

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .

- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK293) with triplicate technical replicates to ensure statistical robustness .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the biological activity of brominated thiazoles across different studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, compound solubility) across studies .

- Dose-Response Curves : Re-evaluate activity at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .

- Structural Analogues : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products